PFBHA.HCl excels as a derivatization reagent for aldehydes and ketones. This process involves attaching a functional group to a molecule to improve its analytical properties, such as volatility or stability. PFBHA.HCl reacts with carbonyl groups (C=O) present in aldehydes and ketones to form stable oxime derivatives. These derivatives exhibit improved separation and detection characteristics in analytical techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) [, ]. This allows for the sensitive and accurate identification and quantification of various aldehydes and ketones present in complex biological samples.
By forming oxime derivatives, PFBHA.HCl facilitates the detection of various carbonyl-containing compounds, including:
PFBHA HCl is a synthetic organic compound not found naturally. It plays a significant role in scientific research as a versatile derivatization reagent []. Derivatization refers to chemically modifying a molecule to improve its properties for analysis techniques like gas chromatography (GC) or liquid chromatography (LC) []. PFBHA HCl helps detect and identify various carbonyl-containing compounds, including aldehydes, ketones, steroids with keto groups, and even biological molecules like thromboxane B2 and prostaglandins [, ].
PFBHA HCl consists of two key parts:
This molecule has a hydroxylamine group (NH2OH) attached to a benzyl group (C6H5CH2-). All six hydrogens on the benzene ring are replaced with fluorine atoms, making it pentafluorinated (C6F5) [].
This is a positively charged hydrogen ion (H+) combined with a negatively charged chloride ion (Cl-) to form a salt.
The key features of the structure include:
R-C=O (Target carbonyl compound) + PFBHA HCl --> R-C=O(O-CH2-C6F5) + HCl (Equation 1) []
Here are some specific examples of its use:
PFBHA HCl does not have a direct biological effect. Its mechanism of action involves forming a stable derivative with the target carbonyl compound. This derivative often has improved volatility and separation properties compared to the original molecule. This allows for easier detection and identification by analytical techniques like GC or LC [].
Irritant